Hydrogen-Bond Donor Count Reduction vs. Des-Methyl Analog Alters Membrane Permeability Predictions
The target compound bears one hydrogen-bond donor (HBD; the carboxylic acid proton only), whereas the des-methyl analog 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid (CAS 197775-45-4) bears two HBDs (pyrazole NH plus carboxylic acid) . This difference derives from N1-methylation of the pyrazole ring, which eliminates the tautomeric NH donor. According to Lipinski's Rule of Five, HBD count is a primary determinant of oral bioavailability potential; reducing HBD count from 2 to 1 is generally associated with improved membrane permeation [1]. The measured LogP of the target compound (-0.05) further supports a modest lipophilicity gain relative to the more polar des-methyl scaffold, though direct comparative LogP data from a single source is not available .
| Evidence Dimension | Hydrogen-Bond Donor (HBD) Count |
|---|---|
| Target Compound Data | 1 HBD (carboxylic acid OH only; pyrazole N1 is methylated) |
| Comparator Or Baseline | 5-(Pyridin-4-yl)-1H-pyrazole-3-carboxylic acid (CAS 197775-45-4): 2 HBDs (pyrazole NH + carboxylic acid OH) |
| Quantified Difference | 1 HBD reduction (Δ = -1 HBD) via N1 methylation |
| Conditions | Structural analysis from canonical SMILES and InChI; HBD count reported on Fluorochem technical datasheets for both compounds |
Why This Matters
For library design and fragment-based screening, the lower HBD count of the target compound translates to reduced polar surface area contributions, which directly influences predicted membrane permeability and CNS penetration scores relative to the N–H analog.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
